b-Phenyl-1H-imidazole-1-ethanamine 2HCl
CAS No.:
Cat. No.: VC13405064
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3 |
---|---|
Molecular Weight | 187.24 g/mol |
IUPAC Name | 2-imidazol-1-yl-2-phenylethanamine |
Standard InChI | InChI=1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2 |
Standard InChI Key | COYZKHOKOLGCDZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CN)N2C=CN=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(CN)N2C=CN=C2 |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named b-Phenyl-1H-imidazole-1-ethanamine 2HCl, with synonyms including 1H-Imidazole-1-ethanamine, β-phenyl- and β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride . The "b" (β) designation indicates the phenyl substitution at the β-carbon of the imidazole ring.
Molecular and Structural Features
The molecular formula corresponds to a protonated imidazole core bonded to a phenyl group and an ethanamine side chain. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for laboratory handling .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 174262-04-5 | |
Molecular Formula | ||
Molar Mass | 187.24 g/mol | |
Synonyms | β-Phenyl-1H-imidazole-1-ethanamine 2HCl |
Synthesis Strategies
One-Pot Condensation Approaches
A scalable method for synthesizing trisubstituted imidazoles involves the condensation of arylaldehydes, ammonium acetate (), and benzil derivatives. For example, triphenyl imidazole analogs are synthesized in one-pot reactions under reflux conditions (12 hours, air atmosphere) without metal catalysts, achieving yields >80% . This method avoids environmentally hazardous oxidants like , aligning with green chemistry principles .
Table 2: Representative Synthesis Conditions
Organometallic and Reductive Pathways
Alternative routes employ organometallic reagents to functionalize imidazole cores. For instance, lithiation of 1-methylimidazole followed by reaction with carbonyl compounds generates substituted imidazole alcohols, which can be reduced to amines using or similar agents . While direct evidence for b-Phenyl-1H-imidazole-1-ethanamine 2HCl synthesis via this route is lacking, analogous protocols suggest feasibility .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF). The ionic nature stabilizes the imidazole ring against oxidative degradation, though prolonged exposure to high temperatures (>150°C) may induce decomposition .
Spectroscopic Characterization
While specific spectral data for b-Phenyl-1H-imidazole-1-ethanamine 2HCl are unavailable, related trisubstituted imidazoles exhibit:
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(DMSO-): Aromatic protons at δ 7.2–8.0 ppm, NH/amine protons at δ 12–13 ppm .
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IR: Stretching frequencies for N-H (3445 cm), C=N (1590 cm), and aromatic C-H (830 cm) .
Structural and Electronic Features
X-ray Crystallography
Although no crystal structure for this compound is reported, analogous imidazoles (e.g., 2-(4,5-bis(4-chlorophenyl)-1H-imidazole-2-yl)phenol) show planar imidazole rings with dihedral angles <10° between substituents, suggesting similar rigidity in b-Phenyl-1H-imidazole-1-ethanamine 2HCl .
Tautomerism and Protonation
The imidazole ring exists in equilibrium between 1H- and 3H-tautomers, with protonation at the N1 position stabilizing the 1H-form in acidic conditions . The ethanamine side chain’s basicity () facilitates hydrochloride salt formation .
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